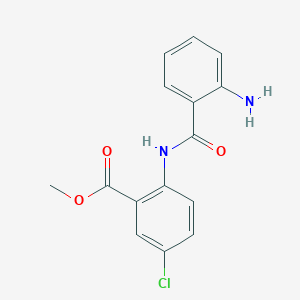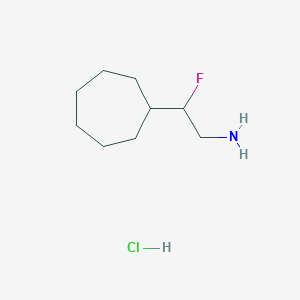![molecular formula C6H11NO B13501802 1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)
1-Azaspiro[3.3]heptan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azaspiro[3.3]heptan-3-ol is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a unique spirocyclic structure, which imparts distinct physicochemical properties. It is often explored as a bioisostere of piperidine, a common structural motif in many bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.3]heptan-3-ol can be synthesized through a series of well-defined steps. One of the key synthetic routes involves the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO₂S-NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane (AlH₃) to yield this compound .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[3.3]heptan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, with reagents such as alkyl halides.
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄
Reduction: AlH₃, LiAlH₄, NaBH₄
Substitution: Alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding ketones or carboxylic acids, while reduction typically yields amines .
Aplicaciones Científicas De Investigación
1-Azaspiro[3.3]heptan-3-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[3.3]heptan-3-ol involves its interaction with specific molecular targets. The compound can mimic the structure of piperidine, allowing it to bind to similar biological receptors. This binding can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparación Con Compuestos Similares
1-Azaspiro[3.3]heptan-3-ol is often compared with other spirocyclic compounds, such as:
2-Azaspiro[3.3]heptane: This compound is another bioisostere of piperidine but differs in the position of the nitrogen atom within the spirocyclic structure.
Spirocyclic β-lactams: These compounds share a similar core structure but have different substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its ability to mimic piperidine makes it a valuable tool in drug design and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
1-azaspiro[3.3]heptan-3-ol |
InChI |
InChI=1S/C6H11NO/c8-5-4-7-6(5)2-1-3-6/h5,7-8H,1-4H2 |
Clave InChI |
LSNMTKFBZRNHJI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CN2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1,3-Dihydro-1-oxo-4-(1-piperazinyl)-2H-isoindol-2-yl]-2,6-piperidinedione](/img/structure/B13501719.png)
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)





![4-{Imidazo[1,2-a]pyrimidin-2-yl}piperidine dihydrochloride](/img/structure/B13501758.png)




